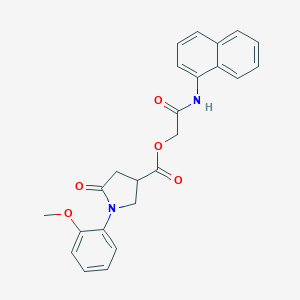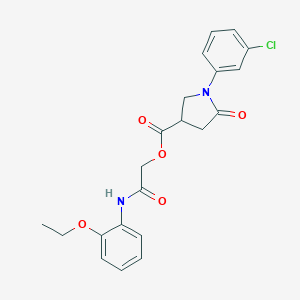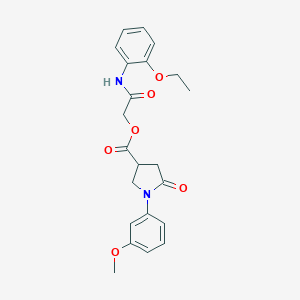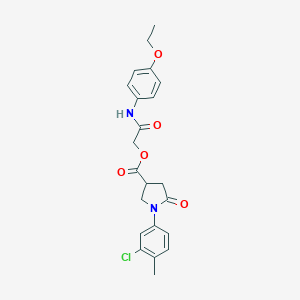![molecular formula C23H22N2O5 B270968 N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270968.png)
N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as MMF-004, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Wirkmechanismus
The mechanism of action of N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the inhibition of specific enzymes, including hCA II, which plays a crucial role in the regulation of intraocular pressure. This compound binds to the active site of hCA II and inhibits its activity, leading to a decrease in intraocular pressure. In cancer cells, this compound induces cell cycle arrest and apoptosis by targeting specific signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects, including inhibition of enzyme activity, induction of cell cycle arrest and apoptosis, and reduction of intraocular pressure. In addition, this compound has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments include its potent inhibitory activity against specific enzymes, its low toxicity, and good bioavailability. However, the limitations of using this compound in lab experiments include its complex synthesis method, which requires expertise in synthetic organic chemistry, and its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, including the development of new synthetic routes for its synthesis, the evaluation of its efficacy and safety in preclinical and clinical studies, and the identification of new targets for its inhibition. In addition, this compound may have potential applications in other fields, including neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound exhibits potent inhibitory activity against several enzymes, induces cell cycle arrest and apoptosis in cancer cells, and reduces intraocular pressure. Although this compound has several advantages for lab experiments, including its low toxicity and good bioavailability, its complex synthesis method and relatively high cost may limit its widespread use. There are several future directions for the study of this compound, including the development of new synthetic routes, the evaluation of its efficacy and safety in preclinical and clinical studies, and the identification of new targets for its inhibition.
Synthesemethoden
The synthesis of N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials for this compound synthesis are commercially available, and the key intermediate is prepared by a multi-step process involving several chemical reactions. The final coupling reaction involves the use of a coupling agent, which facilitates the formation of the desired product. The overall synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against several enzymes, including human carbonic anhydrase II (hCA II), which is a target for the treatment of glaucoma. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In cancer research, this compound has been shown to exhibit anti-proliferative activity against several cancer cell lines, including breast cancer and leukemia.
Eigenschaften
Molekularformel |
C23H22N2O5 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
N-[3-[(3-methoxyphenyl)carbamoyl]phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C23H22N2O5/c1-29-16-7-3-6-15(11-16)24-21(26)12-4-2-5-14(8-12)25-22(27)19-13-9-17-18(10-13)30-23(28)20(17)19/h2-8,11,13,17-20H,9-10H2,1H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
KUJQXIDRWVCJCT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)


![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)